Methyl 4-(methylselanyl)benzoate
Description
Methyl 4-(methylselanyl)benzoate is an organoselenium derivative characterized by a benzoate ester backbone substituted with a methylselanyl (-SeMe) group at the para position.
Properties
CAS No. |
53120-62-0 |
|---|---|
Molecular Formula |
C9H10O2Se |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
methyl 4-methylselanylbenzoate |
InChI |
InChI=1S/C9H10O2Se/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
BMZROOJUHVUYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methylselanyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-bromobenzoate with sodium methylselenolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylselanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylselanyl)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound is studied for its potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique biological activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(methylselanyl)benzoate involves its interaction with various molecular targets. The methylselanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antioxidant activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the para position significantly impacts lipophilicity (logP), acidity (pKa), and solubility. Key analogs include:
Key Observations :
- Methylselanyl vs. Methylthio : The -SeMe group is bulkier and more polarizable than -SMe, likely increasing lipophilicity but reducing metabolic stability compared to sulfur analogs .
- Electron-Withdrawing Groups : Halogens (e.g., -Cl, -Br) and -CF₃ enhance acidity and stabilize negative charges, whereas electron-donating groups (e.g., -OMe) decrease acidity .
Comparison with Methylselanyl Analogs :
- Selenium-containing compounds often require specialized reagents (e.g., selenoureas or diselenides) for introduction of the -SeMe group, which may involve higher costs and stricter safety protocols compared to sulfur or oxygen analogs .
Future Research Priorities :
Direct Synthesis and Characterization : Develop optimized routes for selenium-containing benzoates.
Biological Profiling : Assess anticancer, antimicrobial, and enzyme inhibitory activities.
Toxicity Studies : Evaluate selenium-specific metabolic pathways and safety thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
